molecular formula C11H21N5 B1490908 1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine CAS No. 1859489-03-4

1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine

Cat. No.: B1490908
CAS No.: 1859489-03-4
M. Wt: 223.32 g/mol
InChI Key: NFNXTIPIKLCFQP-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine is a compound of interest in various fields of scientific research. It is characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a piperidine ring substituted with a pyrrolidine moiety. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Pyrrolidine Group: The pyrrolidine moiety is introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the pyrrolidine group.

    Azidation: The final step involves the introduction of the azido group. This is usually achieved by reacting the ethyl group with sodium azide under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: Reduction of the azido group can yield amines or other reduced products.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and bioconjugation.

Comparison with Similar Compounds

    1-(2-Aminoethyl)-4-(pyrrolidin-1-yl)piperidine: This compound is similar in structure but contains an amino group instead of an azido group.

    1-(2-Hydroxyethyl)-4-(pyrrolidin-1-yl)piperidine: This compound has a hydroxy group in place of the azido group.

Uniqueness: 1-(2-Azidoethyl)-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of the azido group, which imparts specific reactivity and allows for applications in click chemistry. This sets it apart from similar compounds that lack this functional group.

Properties

IUPAC Name

1-(2-azidoethyl)-4-pyrrolidin-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5/c12-14-13-5-10-15-8-3-11(4-9-15)16-6-1-2-7-16/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNXTIPIKLCFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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